Brolamfetamine

Catalog No.
S522067
CAS No.
64638-07-9
M.F
C11H16BrNO2
M. Wt
274.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brolamfetamine

CAS Number

64638-07-9

Product Name

Brolamfetamine

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

InChI

InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3

InChI Key

FXMWUTGUCAKGQL-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C=C1OC)Br)OC)N

Solubility

Soluble in DMSO

Synonyms

1-(2,5-dimethoxyphenyl-4-bromo)-2-aminopropane, 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane, 2,5-dimethoxy-(4-bromo)phenylisopropylamine, 2,5-dimethoxy-4-bromoamphetamine, 2,5-dimethoxy-4-bromoamphetamine monohydrochloride, 2,5-dimethoxy-4-bromoamphetamine, (+-)-isomer, 2,5-dimethoxy-4-bromoamphetamine, (beta)-(+-)-isomer, 2,5-dimethoxy-4-bromoamphetamine, (beta)-isomer, 2,5-dimethoxy-4-bromoamphetamine, (R)-isomer, 2,5-dimethoxy-4-bromoamphetamine, (S)-isomer, 2,5-dimethoxy-4-bromoamphetamine, 77Br-labeled, 2,5-dimethoxy-4-bromoamphetamine, 82Br-labeled, 2,5-dimethoxy-4-bromoamphetamine, monohydrobromide, (+-)-isomer, 2,5-dimethoxy-4-bromoamphetamine, monohydrobromide, (R)-isomer, 2,5-dimethoxy-4-bromoamphetamine, monohydrobromide, (S)-isomer, 2,5-dimethoxy-4-bromoamphetamine, monohydrochloride, (+-)-isomer, 2,5-dimethoxy-4-bromoamphetamine, monohydrochloride, (R)-isomer, 2,5-dimethoxy-4-bromoamphetamine, monohydrochloride, (S)-isomer, 4-bromo-2,5-dimethoxyamphetamine, 4-bromo-2,5-dimethoxyphenylisopropylamine, 4-DOB, DOB-4

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)Br)OC)N

Description

The exact mass of the compound Brolamfetamine is 273.0364 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Brolamfetamine, also known as 2,5-dimethoxy-4-bromoamphetamine or by its common abbreviation DOB, is a potent psychedelic compound belonging to the substituted amphetamine class of phenethylamines. First synthesized by Alexander Shulgin in 1967, it is characterized by its structural components: a phenyl ring, an amino group, and methoxy substituents at the 2 and 5 positions, along with a bromine atom at the 4 position of the phenyl ring. Brolamfetamine is notable for its long duration of effects, which can last up to 36 hours, and its unique pharmacological profile as a selective agonist of serotonin receptors, particularly the 5-HT2A receptor .

Typical of substituted amphetamines. It can be synthesized through the bromination of 2,5-dimethoxyamphetamine, followed by standard amine reactions. The compound exhibits stability under standard conditions but may decompose under extreme temperatures or in the presence of strong acids or bases. Its interactions with biological systems primarily involve receptor binding rather than significant metabolic transformations, although it has been suggested that it may act as a prodrug in certain contexts .

The primary biological activity of brolamfetamine is its role as a psychedelic agent. It acts as an agonist at the 5-HT2A, 5-HT2B, and 5-HT2C serotonin receptors, which are implicated in mood regulation and perception. This action leads to profound alterations in consciousness and sensory perception. Additionally, brolamfetamine exhibits stimulant properties akin to those of other amphetamines, potentially increasing monoamine release and inhibiting monoamine oxidase activity . High doses can lead to vasoconstriction and other cardiovascular effects due to its potency at these receptors .

Brolamfetamine can be synthesized through several methods:

  • Bromination of Dimethoxyamphetamine: This involves adding bromine to the aromatic ring of dimethoxyamphetamine.
  • Reduction Reactions: Following bromination, further reduction steps may be employed to achieve desired purity and yield.
  • Purification: The final product is typically purified through recrystallization techniques to remove any unreacted starting materials or byproducts.

The synthesis requires careful handling due to the compound's potency and potential toxicity .

Brolamfetamine has limited applications outside of research settings due to its legal status as a Schedule I substance in many jurisdictions. Its primary use is in scientific studies investigating serotonin receptor interactions and the neuropharmacological effects of psychedelics. Additionally, it has been explored in therapeutic contexts for its potential effects on mood disorders and anxiety .

Research indicates that brolamfetamine interacts significantly with various neurotransmitter systems:

  • Serotonin System: As a potent agonist at multiple serotonin receptors (5-HT2A/B/C), it modulates mood and perception.
  • Monoaminergic System: It increases the release of dopamine and norepinephrine, contributing to its stimulant effects.
  • Drug Interactions: Caution is advised when combined with other substances like cannabis or stimulants due to increased risks of adverse psychological reactions such as anxiety or paranoia .

Brolamfetamine shares structural similarities with several other compounds in the phenethylamine class. Below are some comparable compounds highlighting their unique characteristics:

Compound NameStructureKey Features
2C-B (4-Bromo-2,5-dimethoxyphenethylamine)Lacks methyl group at alpha carbonLess potent than brolamfetamine; shorter duration
Methylenedioxymethamphetamine (MDMA)Contains methylenedioxy groupEmpathogenic effects; shorter duration
Lysergic acid diethylamide (LSD)Indole structureStronger visual hallucinations; shorter duration
2C-I (4-Iodo-2,5-dimethoxyphenethylamine)Iodine substitutionSimilar psychedelic effects; distinct receptor affinity

Brolamfetamine's unique combination of long-lasting effects and specific receptor selectivity sets it apart from these compounds, making it a subject of interest for both recreational users and scientific researchers alike .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

273.03644 g/mol

Monoisotopic Mass

273.03644 g/mol

Heavy Atom Count

15

LogP

2.58
2.58 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

67WJC4Y2QY

MeSH Pharmacological Classification

Hallucinogens

Other CAS

32156-26-6
64638-07-9

Wikipedia

2,5-Dimethoxy-4-bromoamphetamine

Dates

Modify: 2024-02-18
1: Ballesta S, Reymond G, Pozzobon M, Duhamel JR. Effects of MDMA Injections on the Behavior of Socially-Housed Long-Tailed Macaques (Macaca fascicularis). PLoS One. 2016 Feb 3;11(2):e0147136. doi: 10.1371/journal.pone.0147136. eCollection 2016. PubMed PMID: 26840064; PubMed Central PMCID: PMC4739726.
2: Gadegbeku B, Amoros E, Laumon B. Responsibility study: main illicit psychoactive substances among car drivers involved in fatal road crashes. Ann Adv Automot Med. 2011;55:293-300. PubMed PMID: 22105404; PubMed Central PMCID: PMC3256820.
3: Leviel V. Dopamine release mediated by the dopamine transporter, facts and consequences. J Neurochem. 2011 Aug;118(4):475-89. doi: 10.1111/j.1471-4159.2011.07335.x. Epub 2011 Jul 1. Review. PubMed PMID: 21644994.
4: Bertrand JB, Langlois JB, Bégou M, Volle J, Brun P, d'Amato T, Saoud M, Suaud-Chagny MF. Longitudinal MRI monitoring of brain damage in the neonatal ventral hippocampal lesion rat model of schizophrenia. Hippocampus. 2010 Feb;20(2):264-78. doi: 10.1002/hipo.20628. PubMed PMID: 19452521.
5: Bégou M, Brun P, Bertrand JB, Job D, Schweitzer A, D'Amato T, Saoud M, Andrieux A, Suaud-Chagny MF. Post-pubertal emergence of alterations in locomotor activity in stop null mice. Synapse. 2007 Sep;61(9):689-97. PubMed PMID: 17559095.
6: Miyatake R, Doi T, Date K, Naitoh T, Suwaki H. [Clinical study of BRON-L syrup (cough suppressant) abuse]. Nihon Arukoru Yakubutsu Igakkai Zasshi. 2002 Feb;37(1):67-74. Japanese. PubMed PMID: 11915306.
7: Nakahara Y, Kikura R. Hair analysis for drugs of abuse. XIX. Determination of ephedrine and its homologs in rat hair and human hair. J Chromatogr B Biomed Sci Appl. 1997 Oct 24;700(1-2):83-91. PubMed PMID: 9390717.

Explore Compound Types